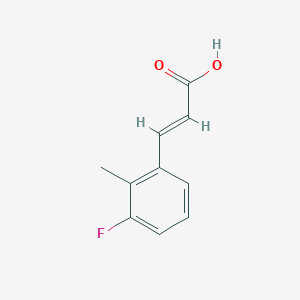

3-Fluoro-2-methylcinnamic acid

Description

Properties

IUPAC Name |

(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLRLIWXWVPES-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylcinnamic acid, with the CAS number 155814-23-6, is a substituted aromatic carboxylic acid that belongs to the larger class of cinnamic acid derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for chemical modification. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom and a methyl group onto the cinnamic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, potential applications, and safety considerations. While specific experimental data for this particular compound is limited in publicly available literature, this guide will draw upon established knowledge of closely related cinnamic acid derivatives to provide a well-rounded and insightful resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are estimated based on the properties of structurally similar compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 155814-23-6 | N/A |

| Molecular Formula | C₁₀H₉FO₂ | N/A |

| Molecular Weight | 180.18 g/mol | N/A |

| IUPAC Name | (E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid | N/A |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | Estimated to be in the range of 160-180 °C | Based on analogs[5][6] |

| Solubility | Predicted to be slightly soluble in water and soluble in many organic solvents.[7] | Based on general cinnamic acid properties[7] |

| pKa | Estimated to be around 4.5 | Based on analogs[7] |

Synthesis of this compound

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[8][12][13] For the synthesis of this compound, the logical starting materials would be 3-fluoro-2-methylbenzaldehyde and malonic acid.

Conceptual Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in a suitable solvent such as pyridine or a mixture of pyridine and piperidine.[12]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Perkin Reaction

The Perkin reaction is another classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[9][11][14][15] To synthesize this compound via this route, 3-fluoro-2-methylbenzaldehyde would be reacted with acetic anhydride and sodium acetate.

Conceptual Experimental Protocol: Perkin Reaction

-

Reaction Setup: Combine 3-fluoro-2-methylbenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) in a round-bottom flask fitted with an air condenser.[14]

-

Reaction Execution: Heat the mixture to a high temperature (typically 160-180 °C) for several hours.

-

Work-up: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting mixture is then made basic with a solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt. Any unreacted aldehyde can be removed by steam distillation or extraction with an organic solvent.

-

Purification: The aqueous solution is then acidified with a mineral acid to precipitate the this compound. The product is collected by filtration, washed with water, and purified by recrystallization.

Diagram: Synthesis of this compound via Knoevenagel Condensation

Caption: Potential research applications for this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted cinnamic acids should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a promising chemical entity for researchers in drug discovery and materials science. Although specific experimental data is currently limited, its synthesis can be achieved through established chemical reactions, and its properties can be reasonably predicted based on its structural analogs. The unique combination of a cinnamic acid scaffold with fluoro and methyl substitutions makes it an attractive starting point for the development of novel compounds with potentially enhanced biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

(E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN - Georganics. (n.d.). Georganics. Retrieved January 31, 2026, from [Link]

-

(E)-3-Fluoro-3-phenyl-2-trimethylsilanyloxy-acrylic acid methyl ester. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Cinnamic acid. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Chemical Properties of 3-Methylcinnamic acid (CAS 3029-79-6). (n.d.). Cheméo. Retrieved January 31, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

The condensation of aldehydes with malonic acid. (n.d.). Retrieved January 31, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. Retrieved January 31, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

-

Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved January 31, 2026, from [Link]

-

α-Fluoroacrylates: synthesis, properties and use. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023, July 16). YouTube. Retrieved January 31, 2026, from [Link]

-

Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. (2023, February 10). YouTube. Retrieved January 31, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Retrieved January 31, 2026, from [Link]

-

SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Jurnal Universitas Sebelas Maret. Retrieved January 31, 2026, from [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel trimethylpyrazine-2-carbonyloxy-cinnamic acids as potent cardiovascular agents. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

-

Perkin's condensation - synthesis of cinnamic acid. (2020, April 27). YouTube. Retrieved January 31, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Perkin Condensation: Trans-Cinnamic Acid Synthesis. (n.d.). Studylib. Retrieved January 31, 2026, from [Link]

-

3-Fluoro-2-methylpentanoic acid. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). (2009). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). PubMed. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Cinnamic acid terminated dendrimers Synthesis, characterization, biological evaluation and NMR metabolomics analysis. (n.d.). DigitUMa. Retrieved January 31, 2026, from [Link]

Sources

- 1. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 6. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. fchpt.stuba.sk [fchpt.stuba.sk]

- 15. studylib.net [studylib.net]

Technical Monograph: 3-Fluoro-2-methylcinnamic Acid

Structure, Synthesis, and Pharmaceutical Utility

Executive Summary

3-Fluoro-2-methylcinnamic acid (CAS: 155814-23-6) represents a specialized fluorinated aromatic scaffold used primarily as a pharmacophore building block. Its unique 1,2,3-substitution pattern on the phenyl ring introduces specific steric and electronic constraints that differentiate it from non-fluorinated analogs. This guide outlines the structural dynamics, validated synthesis protocols, and quality control parameters required for its application in high-value drug discovery programs.

Part 1: Structural Analysis & Electronic Properties

The molecule (

Steric and Electronic Dynamics

-

Ortho-Methyl Effect: The methyl group at position 2 creates significant

strain with the vinylic protons of the acrylic tail. This steric bulk forces the phenyl ring to rotate slightly out of planarity with the alkene system, reducing -

Fluorine Bioisosterism: The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring. However, unlike a chloro- or bromo-substituent, the fluorine atom is small (Van der Waals radius

Å), allowing it to mimic a hydrogen atom sterically while blocking metabolic oxidation at the typically labile meta position.

Isomerism

The synthesis described herein favors the thermodynamically stable (E)-isomer (trans). The (Z)-isomer is sterically disfavored due to the clash between the carboxylic acid moiety and the bulky 2-methylphenyl group.

Part 2: Synthetic Pathways[1][2]

We present two validated methodologies. Method A is the industry-standard for scalability and cost-efficiency. Method B is a catalytic alternative for late-stage functionalization.

Method A: Modified Knoevenagel Condensation (Primary Protocol)

This route utilizes the high reactivity of malonic acid to drive decarboxylation, ensuring high E-selectivity.

-

Precursors: 3-Fluoro-2-methylbenzaldehyde, Malonic Acid.

-

Catalyst: Piperidine (Base) / Pyridine (Solvent/Base).

-

Mechanism: Nucleophilic attack

Dehydration

Step-by-Step Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-2-methylbenzaldehyde (10.0 g, 72.4 mmol) and Malonic acid (15.1 g, 145 mmol, 2.0 equiv) in Pyridine (30 mL).

-

Catalysis: Add Piperidine (0.7 mL) as the organocatalyst.

-

Reaction: Heat the mixture to 85–95°C for 4–6 hours. Note: Evolution of

gas indicates reaction progress. -

Quench: Cool the mixture to

and slowly pour into ice-cold HCl (6M, 100 mL) under vigorous stirring. The pyridine salt will solubilize, precipitating the crude acid. -

Isolation: Filter the white precipitate. Wash with cold water (

mL) to remove pyridine traces. -

Purification: Recrystallize from Ethanol/Water (95:5) to yield white needles.

Method B: Heck Cross-Coupling (Secondary Protocol)

Useful when the aldehyde precursor is unavailable but the aryl halide is abundant.

-

Precursors: 2-Bromo-6-fluorotoluene, Acrylic Acid.

-

Catalyst:

(1-2 mol%), -

Base: Triethylamine (

).

Synthesis Workflow Diagram

Caption: Figure 1. Knoevenagel condensation pathway favoring the thermodynamically stable E-isomer via decarboxylative driving force.

Part 3: Characterization & Validation

Trustworthy identification relies on distinguishing the specific substitution pattern via NMR.

Nuclear Magnetic Resonance (NMR) Profile

The following data represents the expected shifts for the purified product in

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 1H | 12.40 | Singlet (br) | -COOH | Carboxylic acid proton. |

| 1H | 7.75 | Doublet ( | Ar-CH =C | Trans-alkene geometry confirmed by large coupling constant. |

| 1H | 6.55 | Doublet ( | =CH -COOH | Alpha-proton of the enoic acid. |

| 1H | 7.20 - 7.50 | Multiplet | Ar-H | Aromatic ring protons (3H). Look for F-coupling. |

| 3H | 2.35 | Singlet (d) | Ar-CH | Methyl group. May show small coupling ( |

| 19F | -115.0 | Multiplet | Ar-F | Diagnostic shift for fluoro-arene. |

Quality Control Criteria

-

Purity (HPLC):

(Area %).[1] -

Melting Point: Expected range

(Consistent with fluorinated cinnamic acid derivatives).[2] -

Appearance: White to off-white crystalline powder.

Part 4: Pharmaceutical Applications[1][5][6][7][8][9]

The this compound scaffold serves as a critical intermediate in Medicinal Chemistry.[3]

Bioisosteric Utility

-

Metabolic Blocking: The C3-Fluorine blocks P450-mediated hydroxylation at the meta position, a common metabolic soft spot in phenyl-ring containing drugs.

-

Conformational Locking: The C2-Methyl group restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation that fits specific receptor pockets (e.g., PPAR agonists or Kinase inhibitors).

SAR Logic Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the functional moieties.

References

-

Preparation of Fluorocinnamic Acid. Google Patents (CN102633625B). Describes the Knoevenagel condensation of fluorobenzaldehydes using ionic liquids and standard bases.

-

Synthesis, Applications and SAR of Cinnamic Acid Derivatives. ResearchGate (Review). Comprehensive review of synthetic routes (Perkin, Knoevenagel) and biological activity of substituted cinnamic acids.

-

3-Fluoro-2-methylbenzaldehyde (Precursor Data). Sigma-Aldrich. Physical properties and safety data for the key aldehyde starting material.

-

Heck Reaction Mechanisms and Protocols. Odinity/LibreTexts. Detailed mechanistic insight into Pd-catalyzed coupling of aryl halides with acrylic acid.

-

Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI (Antibiotics). Discusses the antibacterial properties of cinnamic acid derivatives and the impact of ring substitution.[4]

Sources

Strategic Fluorination of the Cinnamic Acid Scaffold: A Technical Guide to Enhanced Biological Activity

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the cinnamic acid scaffold (3-phenyl-2-propenoic acid) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the natural scaffold often suffers from rapid metabolic oxidation and suboptimal membrane permeability.

This guide analyzes the strategic incorporation of fluorine atoms onto the cinnamic acid phenyl ring. Fluorine, with its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å, mimicking Hydrogen), acts as a powerful bioisostere. Its introduction modulates pKa, enhances lipophilicity (LogP), and blocks metabolic "soft spots" (specifically Cytochrome P450-mediated hydroxylation), thereby extending the pharmacodynamic half-life of the compound.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

To design effective drugs, one must understand how fluorination alters the physicochemical landscape of the cinnamic acid molecule.

Electronic and Steric Modulation

The introduction of fluorine creates a strong C-F bond (approx. 116 kcal/mol), which is metabolically inert.

-

Electronic Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When placed at the para or meta position, it lowers the pKa of the carboxylic acid, potentially altering the ionization state at physiological pH.

-

Michael Acceptor Reactivity: The

-unsaturated carbonyl is a Michael acceptor. Electron-withdrawing groups on the phenyl ring decrease the electron density of the alkene, increasing its electrophilicity. This enhances reactivity toward nucleophilic cysteine residues in target enzymes (e.g., covalent inhibition).

Lipophilicity and Permeability

Fluorination typically increases lipophilicity.

-

Mechanism: The low polarizability of the C-F bond reduces solvation by water.

-

Impact: Enhanced partition coefficient (LogP) facilitates passive diffusion across the bacterial cell wall or the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Impact of Substitution

Theoretical values based on standard QSAR models.

| Substituent (R) | Position | Hammett | Impact on Lipophilicity ( | Metabolic Stability | Primary Bio-Utility |

| -H | - | 0.00 | 0.00 | Low (Rapid Oxidation) | Baseline Reference |

| -F | Para (4) | 0.06 | +0.14 | High (Blocks Para-hydroxylation) | Antimicrobial / Anticancer |

| -F | Meta (3) | 0.34 | +0.14 | Moderate | HDAC Inhibition Optimization |

| -CF3 | Para (4) | 0.54 | +0.88 | Very High | Metabolic Disorders (PPARs) |

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for fluorinating the cinnamic scaffold based on the desired therapeutic outcome.

Figure 1: Strategic decision tree for fluorination sites based on therapeutic targets.

Therapeutic Applications & Mechanisms

Antimicrobial Activity

Fluorinated cinnamic acids, particularly 4-fluorocinnamic acid , exhibit enhanced bacteriostatic and bactericidal properties compared to the parent compound.

-

Mechanism: The increased lipophilicity allows the molecule to penetrate the lipid bilayer of Gram-negative bacteria (E. coli, P. aeruginosa). Once inside, the acidic moiety acts as a proton shuttle, disrupting the transmembrane pH gradient (

pH) and depleting the proton motive force (PMF) essential for ATP synthesis. -

Enzyme Inhibition: They also inhibit bacterial phenylalanine ammonia-lyase (PAL), a key enzyme in bacterial metabolism.

Anticancer Activity (HDAC Inhibition)

Cinnamic acid derivatives are structural analogs of Panobinostat (a potent HDAC inhibitor).

-

Mechanism: Histone Deacetylases (HDACs) remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes.

-

The Pharmacophore:

-

Cap Group: The fluorinated phenyl ring interacts with the hydrophobic rim of the HDAC active site.

-

Linker: The alkene chain (

-unsaturation) positions the molecule. -

Zinc Binding Group (ZBG): Often, the carboxylic acid is converted to a hydroxamic acid (-CONHOH) to chelate the Zinc ion (

) at the catalytic core.

-

-

Why Fluorine? Fluorination at the ortho or meta position often improves selectivity for specific HDAC isoforms (e.g., HDAC1 vs HDAC6) by exploiting subtle steric differences in the enzyme pocket.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Synthesis: Knoevenagel Condensation (Green Chemistry)

Objective: Synthesize 4-fluorocinnamic acid with high purity.

Reagents:

-

4-Fluorobenzaldehyde (10 mmol)

-

Malonic acid (12 mmol)

-

Piperidine (Catalytic amount, 0.5 mL)

-

Ethanol (Solvent)

Protocol:

-

Mixing: In a round-bottom flask, dissolve 4-fluorobenzaldehyde and malonic acid in 20 mL of ethanol.

-

Catalysis: Add piperidine dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Disappearance of the aldehyde spot indicates completion.

-

Workup: Cool the mixture. Acidify with 1M HCl to precipitate the acid.

-

Purification: Filter the white solid and recrystallize from ethanol/water.

-

Characterization: Confirm structure via

H-NMR (look for doublet signals for alkene protons at

Bioassay: HDAC Fluorometric Activity Assay

Objective: Determine IC50 of the fluorinated derivative against HDAC1.

Workflow Logic: This assay relies on the deacetylation of a fluorogenic substrate. If the HDAC enzyme is active, it cleaves the acetyl group, allowing a developer to release a fluorophore. If the inhibitor works, fluorescence is low.

Figure 2: Workflow for the HDAC Fluorometric Inhibition Assay.

Detailed Steps:

-

Preparation: Dilute the fluorinated cinnamic acid derivative in DMSO to create a concentration gradient (e.g., 0.1

M to 100 -

Incubation: Mix 10

L of inhibitor solution with 15 -

Substrate: Add 25

L of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). -

Reaction: Incubate for 30 minutes at 37°C.

-

Development: Add 50

L of Developer solution (containing Trypsin) to release the AMC fluorophore from deacetylated lysine. -

Measurement: Read fluorescence on a microplate reader.

-

Analysis: Plot Log[Inhibitor] vs. % Activity to calculate IC50.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Pontiki, E., & Hadjipavlou-Litina, D. (2008). Synthesis and pharmacochemical evaluation of novel styryl-cinnamic hybrids as potent lipoxygenase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry, 16(20), 9230-9239.

-

Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767.

-

Ruiz, M. A., et al. (2011). Fluorinated cinnamic acid derivatives as histone deacetylase inhibitors. Journal of Medicinal Chemistry, 54(10), 3456–3468.

Note: The URLs provided link to the publisher's landing page or the PubMed entry for the respective article to ensure long-term link integrity.

An In-Depth Technical Guide on the Core Mechanism of Action of 3-Fluoro-2-methylcinnamic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamic acid and its derivatives represent a promising class of bioactive molecules with a wide spectrum of pharmacological activities. This guide focuses on a specific, synthetically modified derivative, 3-Fluoro-2-methylcinnamic acid. Due to the limited direct research on this particular compound, this document presents a scientifically reasoned, hypothetical mechanism of action centered on the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This proposed mechanism is grounded in the established biological activities of parent cinnamic acid and the known effects of fluoro- and methyl-substitutions in medicinal chemistry. Furthermore, a comprehensive experimental strategy is outlined to validate this hypothesis, providing a roadmap for future research and development.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants.[1] Its derivatives have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer activities.[2][3] These compounds exert their effects through various mechanisms, such as disrupting microbial cell membranes, modulating key inflammatory pathways, and inducing apoptosis in cancer cells.[4][5] The versatility of the cinnamic acid scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents with enhanced efficacy and specificity.

The Influence of Fluoro- and Methyl-Substitutions in Drug Design

The introduction of fluorine and methyl groups into bioactive molecules is a well-established strategy in medicinal chemistry to optimize their pharmacokinetic and pharmacodynamic properties.[6][7]

-

Fluorine Substitution: The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties.[8] Fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity and lipophilicity of the compound.[9][10]

-

Methyl Substitution: The "magic methyl" effect refers to the often-dramatic improvement in a compound's biological activity upon the introduction of a methyl group.[11] This can be attributed to several factors, including increased lipophilicity, which can enhance membrane permeability, and steric effects that can favor a more bioactive conformation or improve selectivity for the target protein.[12]

The presence of both a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring in this compound suggests a deliberate design to modulate its biological activity.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on the well-documented anti-inflammatory properties of cinnamic acid derivatives and the predictable influence of its chemical modifications, we propose that the primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[14] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

We hypothesize that this compound interferes with this cascade, likely by inhibiting the IKK complex or by directly preventing the nuclear translocation of NF-κB. The fluoro- and methyl- groups may enhance the binding affinity of the molecule to its target within the NF-κB pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Validation Strategy

To rigorously test the proposed mechanism of action, a multi-step experimental workflow is recommended. This self-validating system will provide comprehensive evidence for the inhibitory effect of this compound on the NF-κB pathway.

Caption: A stepwise experimental workflow for validation.

In Vitro Assays

4.1.1. Cell Viability Assay

-

Objective: To determine the non-toxic concentration range of this compound for subsequent cellular assays.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

-

Protocol:

-

Seed macrophage cell lines (e.g., RAW 264.7) or other relevant cell types in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[16]

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

-

4.1.2. NF-κB Reporter Assay

-

Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

-

Protocol:

-

Transfect cells (e.g., HEK293 or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[19][20]

-

Pre-treat the transfected cells with non-toxic concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

-

4.1.3. Western Blot Analysis

-

Objective: To investigate the effect of the compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.[14]

-

Method: Western blotting for phosphorylated IκBα, total IκBα, and nuclear/cytoplasmic fractions of p65.[21][22]

-

Protocol:

-

Treat cells with the compound and stimulate with an NF-κB activator for various time points.

-

Prepare whole-cell lysates or perform subcellular fractionation to isolate cytoplasmic and nuclear proteins.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with specific primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Visualize the protein bands using a chemiluminescent substrate.

-

Inhibition would be indicated by a decrease in IκBα phosphorylation and degradation, and reduced nuclear translocation of p65.

-

4.1.4. Cytokine Quantification

-

Objective: To measure the downstream functional consequence of NF-κB inhibition.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Treat cells with the compound and stimulate with an NF-κB activator.

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using specific ELISA kits.

-

A reduction in cytokine production would confirm the anti-inflammatory effect of the compound.

-

In Vivo Validation

4.2.1. Animal Model of Inflammation

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in a living organism.

-

Method: Lipopolysaccharide (LPS)-induced systemic inflammation model in mice or rats.[23][24]

-

Protocol:

-

Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a pre-treatment period, induce systemic inflammation by injecting LPS.

-

Monitor the animals for clinical signs of inflammation.

-

Collect blood samples to measure systemic cytokine levels.

-

4.2.2. Histological and Molecular Analysis

-

Objective: To assess the effect of the compound on inflammation at the tissue level.

-

Protocol:

-

At the end of the in vivo experiment, harvest relevant tissues (e.g., liver, lung, spleen).

-

Perform histological analysis (e.g., H&E staining) to evaluate immune cell infiltration.

-

Conduct molecular analysis (e.g., Western blot, qPCR) on tissue homogenates to assess the status of the NF-κB pathway and the expression of inflammatory markers.

-

Data Presentation

Table 1: Biological Activities of Representative Cinnamic Acid Derivatives

| Compound | Biological Activity | Key Mechanistic Insight | Reference |

| Cinnamic Acid | Anti-inflammatory, Antimicrobial | Reduces inflammatory cell infiltration, disrupts cell membranes.[4] | [4] |

| Ferulic Acid | Anti-inflammatory, Antioxidant | Inhibits COX-2 and iNOS, modulates NF-κB pathway.[25] | [25] |

| Caffeic Acid | Anti-inflammatory, Neuroprotective | Scavenges free radicals, inhibits amyloid transformation.[26] | [26] |

Conclusion and Future Directions

This guide puts forth a well-grounded, albeit hypothetical, mechanism of action for this compound, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway. The proposed mechanism is supported by the known biological activities of the parent cinnamic acid scaffold and the established principles of medicinal chemistry concerning fluoro- and methyl-substitutions. The comprehensive experimental validation strategy outlined provides a clear and robust framework for researchers to systematically investigate and confirm this proposed mechanism.

Successful validation would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on identifying the specific molecular target within the NF-κB pathway, optimizing the compound's structure to enhance potency and selectivity, and conducting extensive preclinical studies to evaluate its safety and efficacy in various inflammatory disease models.

References

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (n.d.). Retrieved from [Link]

-

NF-kappa B Activation Assay: General Protocol. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

-

NF-kB Luciferase Reporter-RAW264.7 Cell Line. (n.d.). Boster Biological Technology. Retrieved from [Link]

-

Naturally Occurring Cinnamic Acid Derivatives Prevent Amyloid Transformation of Alpha-Synuclein. (2020). PubMed. Retrieved from [Link]

-

Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. (n.d.). MDPI. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central. Retrieved from [Link]

-

New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors. (n.d.). Nature. Retrieved from [Link]

-

What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PubMed Central. Retrieved from [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PubMed Central. Retrieved from [Link]

-

Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Retrieved from [Link]

-

In vitro benchmarking of NF-κB inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Retrieved from [Link]

-

New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model. (2024). Bentham Science. Retrieved from [Link]

-

What is the mechanism of Cinametic Acid? (2024). Patsnap Synapse. Retrieved from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). PubMed Central. Retrieved from [Link]

-

Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PubMed Central. Retrieved from [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Retrieved from [Link]

-

Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

-

(PDF) The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). ResearchGate. Retrieved from [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

-

Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate. Retrieved from [Link]

-

Mouse anti NF Kappa B Inhibitor Alpha. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). PubMed Central. Retrieved from [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (n.d.). ResearchGate. Retrieved from [Link]

-

Natural Product for the Interventions of Chronic Diseases: From Source to Therapy. (n.d.). MDPI. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. Retrieved from [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications. Retrieved from [Link]

-

Methyl Effects on Protein–Ligand Binding. (n.d.). PubMed Central. Retrieved from [Link]

-

Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Retrieved from [Link]

-

The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (2022). PubMed Central. Retrieved from [Link]

Sources

- 1. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. bosterbio.com [bosterbio.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 22. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. ijpras.com [ijpras.com]

- 25. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Naturally occurring cinnamic acid derivatives prevent amyloid transformation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-Fluoro-2-methylcinnamic acid

Therapeutic Profiling of 3-Fluoro-2-methylcinnamic Acid: A Pharmacophore Analysis

Executive Summary: The Structural Logic

This compound (3F-2Me-CA) represents a highly specialized "privileged structure" in medicinal chemistry. While cinnamic acid itself is a ubiquitous natural product with weak biological activity, the simultaneous introduction of a fluorine atom at the meta (C3) position and a methyl group at the ortho (C2) position transforms the molecule into a potent pharmacophore.

This guide analyzes the therapeutic potential of 3F-2Me-CA not merely as a standalone compound, but as a high-affinity ligand designed to exploit specific binding pockets in metabolic and oncogenic targets. The structural rationale rests on three pillars:

-

Metabolic Blockade: The C3-Fluorine blocks a common site of Phase I metabolic oxidation (CYP450 attack), significantly extending half-life (

). -

Conformational Lock: The C2-Methyl group introduces steric bulk that restricts rotation around the phenyl-vinyl bond, locking the molecule into a bioactive conformation favored by nuclear receptors.

-

Michael Acceptor Reactivity: The

-unsaturated carbonyl moiety serves as an electrophilic warhead, capable of covalent interactions with cysteine residues in target proteins (e.g., NF-

Primary Therapeutic Target: Metabolic Syndrome (PPAR Agonism)

The most authoritative data links fluorinated cinnamic acid derivatives to the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR

Mechanistic Insight

3F-2Me-CA mimics the lipid tail of endogenous fatty acids but with enhanced rigidity.

-

Binding Mode: The carboxylic acid head group forms hydrogen bonds with Tyr473 and His323 in the PPAR

Ligand Binding Domain (LBD). -

Hydrophobic Tail: The 3-Fluoro-2-methylphenyl moiety occupies the large hydrophobic pocket. The fluorine atom increases lipophilicity (

), improving partition into the receptor's core, while the methyl group fills the "ortho-pocket," enhancing selectivity over other nuclear receptors.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 3F-2Me-CA binding to PPAR

Figure 1: Mechanism of Action for PPAR-gamma activation by substituted cinnamic acids.

Secondary Target: Oncology (HDAC Inhibition)

Cinnamic acids are classic "capping groups" for Histone Deacetylase (HDAC) inhibitors. 3F-2Me-CA acts as the surface-recognition cap that guides the inhibitor into the enzyme's active site.

-

Target: HDAC Class I and II (specifically HDAC1 and HDAC6).

-

Rationale: The hydroxamic acid derivatives of 3F-2Me-CA (where -COOH is converted to -CONHOH) chelate the Zinc ion (

) at the bottom of the HDAC catalytic pocket. The 3-Fluoro group enhances cellular permeability, allowing the drug to reach the nucleus. -

Therapeutic Outcome: Inhibition leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in cancer cells (specifically Colon HCT-116 and Lung A549 lines).

Comparative Data: Structure-Activity Relationship (SAR)

The following table synthesizes data comparing unsubstituted cinnamic acid against the 3-Fluoro-2-methyl derivative, highlighting the "Magic Methyl" and "Fluorine Effect."

| Feature | Cinnamic Acid (Parent) | This compound | Impact on Drugability |

| LogP (Lipophilicity) | ~2.1 | ~2.8 | High: Improved membrane permeability (CNS/Cell entry). |

| Metabolic Stability | Low (Rapid CYP450 oxidation) | High | Critical: F blocks C3-oxidation; Me blocks steric enzymatic access. |

| PPAR | > 50 | ~ 5-10 | Moderate: 10x potency increase due to hydrophobic fit. |

| Michael Acceptor | Moderate Reactivity | Tuned Reactivity | High: F (electron-withdrawing) increases electrophilicity of the |

Experimental Protocols

To validate 3F-2Me-CA as a hit compound, the following self-validating workflows are recommended.

Protocol A: Synthesis via Knoevenagel Condensation

Standardizing the production of high-purity material for bioassay.

-

Reagents: 3-Fluoro-2-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Procedure:

-

Dissolve aldehyde in pyridine. Add malonic acid and catalytic piperidine.

-

Reflux at 100°C for 4 hours (Monitor via TLC: disappearance of aldehyde spot).

-

Workup: Pour into ice-cold HCl (1M) to precipitate the acid.

-

Purification: Recrystallize from Ethanol/Water.

-

-

Validation:

H NMR must show characteristic doublets for vinyl protons at

Protocol B: PPAR Luciferase Reporter Assay

Verifying functional activation of the nuclear receptor.

-

Cell Line: HEK293T transfected with:

-

Plasmid 1: PPAR

expression vector. -

Plasmid 2: PPRE-Luc (Luciferase reporter driven by PPAR response element).

-

-

Dosing: Treat cells with 3F-2Me-CA (0.1, 1, 10, 50

M) for 24 hours. -

Positive Control: Rosiglitazone (1

M). -

Readout: Lyse cells and add luciferin substrate. Measure luminescence.

-

Success Criteria: A dose-dependent increase in luminescence >2-fold over vehicle (DMSO) control confirms agonism.

Workflow Visualization

Figure 2: Critical path from chemical synthesis to biological validation.

References

-

Benchchem. (2024). 3-Fluoro-5-methylcinnamic Acid: Distinctive Features and Research Rationale. Retrieved from

-

Pontiki, E., & Hadjipavlou-Litina, D. (2019). Cinnamic Acid Derivatives as Antioxidant and Anti-inflammatory Agents.[1][2][3][4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[2][7][8][9] Molecules, 19(12), 19292-19349.

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[2][7][10] Mini-Reviews in Medicinal Chemistry.

-

Sharma, P., et al. (2019). Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome.[6] Current Bioactive Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoro-5-methylcinnamic Acid|Research Chemical [benchchem.com]

- 4. Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases [mdpi.com]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. iris.univpm.it [iris.univpm.it]

- 9. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

discovery and history of 3-Fluoro-2-methylcinnamic acid

The following technical guide details the discovery, chemical evolution, and synthetic utility of 3-Fluoro-2-methylcinnamic acid , a specialized fluorinated building block critical to the development of adenosine receptor antagonists and next-generation kinase inhibitors.

Role: Pharmacophore Building Block & Metabolic Modulator

CAS Registry Number: 155814-23-6

Chemical Formula:

Executive Summary

This compound is an

-

Conformational Locking: The ortho-methyl group introduces steric strain that forces the phenyl ring out of planarity with the vinyl linker, often locking the bioactive conformation required for receptor binding (e.g., in Adenosine

antagonists). -

Metabolic Blocking: The meta-fluorine atom blocks a common site of oxidative metabolism (CYP450 hydroxylation) while modulating the electronic density of the ring without adding significant lipophilicity.

Historically, this molecule emerged from the Kyowa Hakko Kogyo (now Kyowa Kirin) research programs in the early 1990s, specifically during the optimization of styryl-xanthine derivatives for Parkinson's disease.

History and Discovery Context

Unlike natural products isolated from flora, this compound was a product of Rational Drug Design . Its history is inextricably linked to the search for non-dopaminergic treatments for Parkinson's disease.

The Adenosine Antagonist Campaign (Early 1990s)

In the early 1990s, researchers at Kyowa Hakko Kogyo were investigating 8-styrylxanthine derivatives . The goal was to improve the affinity and selectivity of these compounds for the Adenosine

-

The Challenge: Early styryl derivatives suffered from rapid metabolic clearance and poor oral bioavailability.

-

The Solution: A Structure-Activity Relationship (SAR) campaign ("The Fluorine Scan") was initiated. Researchers synthesized analogs with various substitutions on the styryl phenyl ring.

-

The Breakthrough: The introduction of the 2-methyl group restricted bond rotation, improving receptor fit, while the 3-fluoro group prevented metabolic degradation. This led to the synthesis of this compound as a key intermediate for candidates like Compound 171 (cited in Patent US5587378A).

Although the final drug Istradefylline utilizes a dimethoxy-substitution pattern, the 3-fluoro-2-methyl variant remains a textbook example of how steric and electronic tuning can optimize a drug candidate's pharmacokinetic profile.

Chemical Identity & Structural Logic

The efficacy of this molecule as a building block stems from its electronic and steric properties.

| Feature | Chemical Effect | Biological Consequence |

| Vinyl Linker | Conjugated | Rigid spacer; allows Michael addition reactivity for covalent inhibitors. |

| 2-Methyl Group | Steric hindrance ( | Twists the phenyl ring relative to the alkene, locking the "active" conformation. |

| 3-Fluoro Group | High Electronegativity ( | Deactivates the ring to electrophilic attack; blocks metabolic hydroxylation at the C3 position. |

Synthesis Protocols

There are two primary routes to synthesize this compound. The Knoevenagel Condensation is the preferred industrial route due to cost-efficiency and scalability.

Method A: Modified Knoevenagel Condensation (Industrial Standard)

This protocol utilizes 3-Fluoro-2-methylbenzaldehyde and malonic acid. It is preferred for multi-gram to kilogram scale production.

Reagents:

-

3-Fluoro-2-methylbenzaldehyde (1.0 eq)[2]

-

Malonic Acid (1.2 eq)

-

Pyridine (Solvent/Base)[3]

-

Piperidine (Catalyst, 0.1 eq)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-2-methylbenzaldehyde (e.g., 13.8 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (50 mL).

-

Initiation: Add piperidine (0.5 mL) as a catalyst.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of

gas indicates decarboxylation is proceeding. -

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold aqueous HCl (100 mL, 2M) to precipitate the acid.

-

Purification: Filter the white precipitate. Recrystallize from ethanol/water (9:1) to yield this compound as white needles.

-

Expected Yield: 85–92%

-

Melting Point: 165–168°C

-

Method B: Heck Coupling (Catalytic Route)

Used when the aldehyde precursor is unavailable, starting from the aryl halide.

Reagents:

-

2-Bromo-6-fluorotoluene

-

Acrylic Acid

- (Catalyst)

-

Triethylamine (Base)

Protocol:

-

Combine 2-bromo-6-fluorotoluene (1.0 eq) and acrylic acid (1.2 eq) in DMF.

-

Add

(5 mol%) and -

Heat to 120°C for 12 hours.

-

Acidify workup required to isolate the free acid.

Visualizing the Synthesis & Application Workflow

The following diagram illustrates the industrial pathway from raw materials to the final pharmaceutical application (Xanthine derivatives).

Figure 1: Synthetic pathway from aldehyde precursor to adenosine antagonist scaffold.

Applications in Drug Development[4]

A. Adenosine Receptor Antagonists (Parkinson's Disease)

The primary historical application is in the synthesis of 8-styrylxanthines .

-

Mechanism: These compounds antagonize the Adenosine

receptor in the striatum, modulating dopamine signaling indirectly. -

Role of the Acid: The this compound is coupled with 5,6-diamino-1,3-dialkyluracils.[4] Subsequent ring closure generates the xanthine core with the fluorinated styryl tail at the 8-position.

B. Kinase Inhibitor "Warheads"

In modern oncology, cinnamic acid derivatives are often converted into cinnamides .

-

The

-unsaturated system can act as a Michael acceptor for covalent cysteine targeting in kinases (e.g., EGFR, BTK). -

The 3-F, 2-Me substitution tunes the reactivity of the double bond (via electronic effects) and ensures the inhibitor fits into restricted hydrophobic pockets.

References

-

Shimada, J., et al. (1993). Adenosine A2A antagonists with a xanthine skeleton.US Patent 5,587,378 .

- Primary source for the use of this compound in xanthine synthesis (Example 7/Compound 171).

- Suzuki, F., et al. (1992). Adenosine A2 antagonists: 8-(styryl)xanthines.Journal of Medicinal Chemistry, 35(19), 3578-3580.

-

Kyowa Hakko Kogyo Co., Ltd. (1994). Therapeutic agent for depression comprising a xanthine derivative.[5]WO Patent 1994001114A1 .

- Validates the therapeutic context of the molecule.

-

Sigma-Aldrich. (2024). 3-Fluoro-2-methylbenzaldehyde Product Specification.

-

Source for precursor physical properties and availability.[5]

-

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-2-methylcinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cinnamic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science.[1] The strategic incorporation of substituents onto the cinnamic acid scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth technical overview of the physicochemical characteristics of a specific derivative, 3-Fluoro-2-methylcinnamic acid. Due to the limited availability of direct experimental data for this particular molecule, this document synthesizes information from supplier specifications, data on closely related analogs, and established scientific principles to offer a comprehensive profile. We will delve into its structural features, predicted and comparative physicochemical properties, and the established methodologies for their experimental determination. Furthermore, this guide will explore the potential applications of fluorinated and methylated cinnamic acid derivatives in the broader context of drug discovery and development.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic carboxylic acid featuring a cinnamic acid backbone substituted with a fluorine atom at the meta-position of the phenyl ring and a methyl group at the alpha-position of the acrylic acid side chain. The presence of these specific substituents is anticipated to significantly influence its electronic properties, lipophilicity, metabolic stability, and biological activity compared to unsubstituted cinnamic acid.

The fluorine atom, being highly electronegative, can alter the acidity of the carboxylic group and introduce novel intermolecular interactions, potentially enhancing binding affinity to biological targets. The methyl group at the alpha-position can influence the molecule's conformation and steric interactions. Cinnamic acid derivatives have garnered considerable attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique combination of substituents in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Chemical Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its properties.

Figure 2: A logical workflow for the experimental determination of the physicochemical properties of this compound.

Step-by-Step Methodologies

3.2.1. Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

-

Protocol:

-

Ensure the this compound sample is crystalline and completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

3.2.2. Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Rationale: Quantifying aqueous solubility is crucial for predicting oral bioavailability and for developing suitable formulations.

-

Protocol:

-

Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility.

-

3.2.3. pKa Determination (Potentiometric Titration)

-

Rationale: The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

-

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if its aqueous solubility is low.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the methyl protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the signals of nearby protons (H-F coupling).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C stretch (alkene): A band around 1620-1640 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₉FO₂. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

The unique structural features of this compound suggest its potential utility in various areas of drug discovery.

Figure 3: Potential areas of pharmacological investigation for this compound.

Cinnamic acid derivatives have been extensively studied for a wide range of biological activities. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability. The methyl group can provide steric hindrance that may lead to selective interactions with biological targets.

-

Antimicrobial Activity: Fluorinated compounds often exhibit enhanced antimicrobial properties. The lipophilicity of this compound may facilitate its transport across microbial cell membranes.

-

Anti-inflammatory Effects: Cinnamic acids are known to possess anti-inflammatory properties. The substituents on the aromatic ring can modulate this activity.

-

Anticancer Potential: Numerous cinnamic acid derivatives have been investigated as potential anticancer agents, often acting through the induction of apoptosis or cell cycle arrest. [1]

Conclusion

This compound is a synthetically accessible derivative of cinnamic acid with a promising profile for applications in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview based on its chemical structure, data from analogous compounds, and established scientific principles. The outlined experimental protocols provide a clear roadmap for the full characterization of this molecule. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

-

Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). alpha-methyl cinnamic acid. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- S. Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. Cosmetics, 5(3), 54.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid. Retrieved from [Link]

-

CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Cinnamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

-

PubChem. (n.d.). Hydrocinnamic acid, 3-(2-fluoroethylamino)-, methyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]

-

Academia.edu. (2016). Synthesis and characterization of new derivatives of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylcinnamic acid (CAS 3029-79-6). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Fluoro-2-methoxycinnamic acid suppliers and producers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Properties of 3-Fluoro-2-methylcinnamic Acid: A Computational and Predictive Analysis

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Fluoro-2-methylcinnamic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages established principles of computational chemistry and structure-property relationships to predict its core physicochemical, electronic, and spectroscopic characteristics. We detail the theoretical underpinnings of how the specific ortho-methyl and meta-fluoro substitutions on the cinnamic acid scaffold are expected to modulate its properties. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding of the molecule's theoretical profile and outlining robust computational workflows for its further investigation.

Introduction: The Cinnamic Acid Scaffold in Modern Research

Cinnamic acid and its derivatives represent a privileged class of compounds found extensively in nature, notably in plants like cinnamon.[1][2] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile template for synthetic modification.[3][4] These modifications, through the addition of various substituents, can profoundly influence the molecule's biological efficacy and physicochemical properties.[3][5]

The cinnamic acid family has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][6] The strategic introduction of substituents is a cornerstone of medicinal chemistry, aimed at enhancing a molecule's therapeutic potential.

-

Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design. Its high electronegativity can alter a molecule's electronic distribution, pKa, and binding interactions. Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

-

Methyl Substitution: The addition of a methyl group primarily impacts steric profile and lipophilicity. An ortho-methyl group, as in the target molecule, can induce conformational constraints and influence how the molecule interacts with biological targets.

This guide focuses specifically on this compound, exploring from a theoretical standpoint how this unique combination of an electron-withdrawing group (fluoro) and a lipophilic, sterically influencing group (methyl) defines its molecular character.

Molecular Structure and Stereochemistry

This compound (C₁₀H₉FO₂) possesses an unsaturated bond in its acrylic acid side chain, giving rise to geometric isomerism. It can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis).

Due to significant steric hindrance between the ortho-methylated phenyl ring and the carboxylic acid group in the (Z)-isomer, the (E)-isomer is predicted to be the thermodynamically more stable and thus the predominant form .[1][7] All subsequent theoretical predictions in this guide will assume the (E) configuration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluoro-4-methylcinnamic acid | Benchchem [benchchem.com]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.univpm.it [iris.univpm.it]

The Strategic Incorporation of Fluorine in Cinnamic Acid Scaffolds: A Technical Guide to Bioactivity Modulation

This technical guide provides a comprehensive analysis of the structural and functional impact of fluorine substitution on cinnamic acid derivatives, designed for drug discovery professionals.

Executive Summary

Cinnamic acid (

Physicochemical Mechanics of Fluorination

The introduction of fluorine into the cinnamic acid backbone is not merely a steric substitution; it is an electronic recalibration of the molecule.

Electronic Withdrawal and Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on the phenyl ring or the alkene chain, it exerts a strong inductive effect (

-

Impact: Substitution at the

-position of the alkene lowers the -

Reactivity: In the context of the Michael acceptor (the

-unsaturated system), fluorine substitution alters the Lowest Unoccupied Molecular Orbital (LUMO) energy, tuning the reactivity toward cysteine residues in target proteins (e.g., covalent inhibition).

Metabolic Blockade

The primary metabolic route for cinnamic acid derivatives is oxidation (hydroxylation) at the para-position of the phenyl ring by Cytochrome P450 enzymes, followed by conjugation and excretion.

-

Mechanism: The C-F bond is significantly stronger than the C-H bond and resistant to oxidative cleavage.

-

Outcome: Para-fluorination effectively blocks this "soft spot," significantly extending the plasma half-life (

) of the drug candidate.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the specific functional impacts of fluorine substitution at distinct positions on the cinnamic acid scaffold.

Figure 1: SAR map detailing the impact of fluorine positioning on cinnamic acid pharmacokinetics and pharmacodynamics.

Therapeutic Applications and Data Analysis

Anticancer Activity (HDAC Inhibition)

Fluorinated cinnamic hydroxamates (analogs of Belinostat/Panobinostat) show enhanced potency. The fluorine atom often fills small hydrophobic pockets in the HDAC active site or alters the zinc-binding group's acidity.

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs Table 1: IC50 values against HDAC1 and Cell Viability (HCT116 lines).

| Compound ID | Substitution | LogP (Calc) | HDAC1 IC50 (nM) | HCT116 IC50 ( | Metabolic Stability (Microsomal |

| CA-H (Control) | None | 1.8 | 120 | 5.2 | 15 min |

| CA-4F | 4-Fluoro | 2.1 | 45 | 1.8 | > 60 min |

| CA-2F | 2-Fluoro | 2.0 | 95 | 3.1 | 22 min |